molecular formula C7H8N2O3S B1452144 Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate CAS No. 51322-68-0

Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate

Cat. No. B1452144
CAS RN: 51322-68-0
M. Wt: 200.22 g/mol
InChI Key: MOUFQJYBYNOYAL-UHFFFAOYSA-N
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Description

“Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate” is a key intermediate in organic synthesis, medicine, dyes, and pesticides . It has a CAS Number of 51322-68-0 and a molecular weight of 201.23 .


Synthesis Analysis

This compound is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids, and in preparation of thienopyrimidinone analogs . It reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones .


Molecular Structure Analysis

The molecular structure of “Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate” is represented by the InChI code 1S/C7H9N2O3S/c1-12-6(10)5-4(2-3-13-5)9-7(8)11/h2-3,13H,1H3,(H3,8,9,11) . Single crystal X-ray diffraction analysis reveals that it crystallizes in the monoclinic crystal system P2 1 /c space group .


Chemical Reactions Analysis

“Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate” reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones . It is also used in the synthesis of various 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles .


Physical And Chemical Properties Analysis

“Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate” has a molecular weight of 201.23 .

Scientific Research Applications

“Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate” is a type of thiophene derivative. Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

In the medical field, synthetic benzothiophene-based derivatives show various biological activities . They were evaluated as inhibitors of tubulin polymerization and as candidates for the treatment of human cancer ; furthermore, they can be used for anti-HCV (hepatitis C virus) applications as anti-inflammatory agents .

“Methyl 3-aminothiophene-2-carboxylate” is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids and in preparation of thienopyrimidinone analogs .

“Methyl-3-aminothiophene-2-carboxylate” is a significantly important intermediate in pharmaceutical products such as anti-hypertensives , antitumors , anti-HIV-1 integrase , human cytomegalovirus inhibitors , hepatitis C virus inhibitors , Xa factor inhibitors , antineoplastic PAK4 activase inhibitors , phosphatidylinositol 3-kinase PI3K inhibitors , and antithrombotic activity drugs .

  • Anti-hypertensives : This compound is used as an intermediate in the production of anti-hypertensive drugs . These drugs help in the treatment of high blood pressure .

  • Antitumors : It is also used in the synthesis of antitumor drugs . These drugs are used to treat various types of cancers .

  • Anti-HIV-1 integrase : This compound is used in the production of drugs that inhibit HIV-1 integrase , an enzyme that enables the virus to integrate its genetic material into the DNA of the infected cell .

  • Human cytomegalovirus inhibitors : It is used in the synthesis of drugs that inhibit the human cytomegalovirus , a type of herpesvirus that can cause serious disease in individuals with weakened immune systems .

  • Hepatitis C virus inhibitors : This compound is used in the production of drugs that inhibit the hepatitis C virus , a virus that causes hepatitis C, a liver disease .

  • Xa factor inhibitors : It is used in the synthesis of drugs that inhibit the Xa factor , a protein involved in blood clotting .

  • Antineoplastic PAK4 Activase Inhibitors : This compound is used in the synthesis of drugs that inhibit PAK4 activase , a protein that plays a role in cell growth and survival, and is often overexpressed in cancer cells .

  • Phosphatidylinositol 3-Kinase PI3K Inhibitors : It is used in the production of drugs that inhibit phosphatidylinositol 3-kinase (PI3K) , an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

  • Antithrombotic Activity Drugs : This compound is used in the synthesis of drugs with antithrombotic activity , which prevent the formation of blood clots .

  • Synthesis of 4-Nitro and 4-Aminothienyl Ureas : It is used in the synthesis of 4-nitro and 4-aminothienyl ureas , which have potential applications in various fields .

  • Total Synthesis of Quinazolinocarboline Alkaloids : This compound is used in the total synthesis of quinazolinocarboline alkaloids , a class of compounds that have shown a wide range of biological activities .

  • Preparation of Thienopyrimidinone Analogs : It is used in the preparation of thienopyrimidinone analogs , which are a class of compounds with potential therapeutic applications .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves, clothing, eye protection, and face protection. If it gets in the eyes, rinse cautiously with water for several minutes .

Future Directions

“Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate” is a significantly important intermediate in pharmaceutical products such as anti-hypertensives, antitumors, anti-HIV-1 integrase, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, Xa factor inhibitors, antineoplastic PAK4 activase inhibitors, phosphatidylinositol 3-kinase PI3K inhibitors, and antithrombotic activity drugs . It is also a key starting material in agrochemical products, providing herbicidal protection through thiafulone or the sulfonylurea herbicide . Therefore, it is expected to continue playing a crucial role in these fields in the future.

properties

IUPAC Name

methyl 3-(carbamoylamino)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-12-6(10)5-4(2-3-13-5)9-7(8)11/h2-3H,1H3,(H3,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUFQJYBYNOYAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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